1-(4-Biphenylyl)-2-hydroxyethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOGXUSEQLVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322627 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37166-61-3 | |
| Record name | NSC401702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(4-phenylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Routes to 1 4 Biphenylyl 2 Hydroxyethanone and Its Analogs
Direct Synthesis Approaches for the 1-(4-Biphenylyl)-2-hydroxyethanone Scaffold
Direct synthesis methods aim to construct the fundamental carbon framework of the target molecule and then introduce the required functional groups in a controlled manner.
Strategies for the Construction of the Biphenyl-Ethanone Carbon Skeleton
The creation of the biphenyl-ethanone backbone is a critical first step. A common and effective method is the Friedel-Crafts acylation. This reaction involves the acylation of biphenyl (B1667301) with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This typically yields 4-acetylbiphenyl (B160227), the direct precursor to the ethanone (B97240) structure. google.com
Another approach involves the use of Grignard reagents. For instance, 4-halogenated biphenyl can be reacted with magnesium to form a Grignard reagent, which is then reacted with a suitable electrophile to introduce the ethanone moiety. google.com
| Reaction | Reactants | Catalyst/Reagents | Product |
| Friedel-Crafts Acylation | Biphenyl, Acetic Anhydride | Aluminum Chloride | 4-Acetylbiphenyl |
| Grignard Reaction | 4-Halogenated Biphenyl, Magnesium, Electrophile | - | Biphenyl-Ethanone Derivative |
Regioselective Introduction of the Hydroxyl and Ketone Functional Groups
With the biphenyl-ethanone skeleton in place, the next challenge is the regioselective introduction of the hydroxyl and ketone groups. The hydroxyl group is introduced at the C2 position of the ethanone side chain. One common method involves the alpha-bromination of 4-acetylbiphenyl to form 2-bromo-1-(4-biphenylyl)ethanone, followed by nucleophilic substitution with a hydroxide (B78521) source.
The introduction of the ketone is inherent to the acetyl group of the starting material, 4-acetylbiphenyl. nist.gov Aldol addition reactions using ketones and aldehydes can also be employed to create β-hydroxy ketones, which are structurally related to the target molecule. organic-chemistry.org The regioselectivity of these reactions is crucial to ensure the correct placement of the functional groups. For example, in the reaction of certain cyclohexanone (B45756) derivatives, the reaction with ethylene (B1197577) glycol proceeds regioselectively at the carbonyl group of the alicycle. mdpi.com
Synthesis via Functional Group Interconversions of Precursors
An alternative to direct synthesis is the modification of pre-existing molecules through functional group interconversions. This can be an efficient way to access the desired this compound structure.
Reductive Alkylation Techniques for Modified Hydroxyethanones
Reductive alkylation is a versatile method for modifying amines and, by extension, can be adapted for the synthesis of complex molecules. hamptonresearch.com In the context of hydroxyethanones, this technique can be used to introduce various alkyl groups. nih.gov For instance, the reductive alkylation of nitriles with ketones can produce secondary alkylamines, demonstrating the method's utility in forming new carbon-nitrogen bonds. researchgate.net While not a direct route to this compound, these techniques can be applied to precursors to build up the necessary carbon skeleton and functional groups. nih.gov
Aerobic Oxidation Reactions of Precursor Hydroxyacetophenones
Aerobic oxidation offers a green and efficient method for introducing oxygen-containing functional groups. nih.gov This approach utilizes molecular oxygen, often in the presence of a catalyst, to oxidize a precursor molecule. nih.gov For example, the aerobic oxidation of acetals to esters can be catalyzed by N-hydroxyphthalimide (NHPI) and Co(II) under mild conditions. organic-chemistry.org Similarly, the oxidation of β-isophorone can be catalyzed by NHPI. rsc.org These principles can be applied to the synthesis of this compound from a suitable precursor, such as 1-(4-biphenylyl)ethanol, by selectively oxidizing the alcohol to a ketone.
| Oxidation Method | Catalyst/Reagents | Substrate Example | Product Example |
| NHPI/Co(II) Catalyzed Aerobic Oxidation | N-hydroxyphthalimide, Cobalt(II) acetate, O₂ | Acetals | Esters organic-chemistry.org |
| NHPI Catalyzed Aerobic Oxidation | N-hydroxyphthalimide, O₂ | β-Isophorone | Ketoisophorone rsc.org |
Derivatization Strategies Involving Alpha-Bromoacetophenones
A key intermediate in the synthesis of this compound is 2-bromo-1-(4-biphenylyl)ethanone. This alpha-bromoacetophenone derivative is highly reactive and serves as an excellent electrophile for introducing the hydroxyl group. The synthesis of the target compound can be readily achieved by reacting this intermediate with a nucleophilic source of hydroxide, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group, yielding the final product.
Chemo-Enzymatic Routes
The integration of chemical and enzymatic transformations, known as chemo-enzymatic synthesis, provides powerful tools for the preparation of complex molecules with high stereoselectivity. capes.gov.brnih.gov Enzymes can be used to perform specific reactions under mild conditions, often with high enantioselectivity. For example, a chemo-enzymatic approach has been successfully employed for the synthesis of the enantiopure β-antagonist (S)-Betaxolol. mdpi.com This demonstrates the potential for using enzymes, such as oxidoreductases or hydrolases, to introduce or modify functional groups in the synthesis of this compound and its analogs, potentially leading to enantiomerically pure products.
Exploration of Serendipitous Synthesis and By-product Formation Pathways
The unexpected formation of chemical compounds during a reaction can provide valuable insights into reaction mechanisms and the reactivity of intermediates. While direct reports on the serendipitous synthesis of this compound are scarce, an analysis of related reactions allows for the postulation of plausible formation pathways.
Analysis of Unexpected Products in Ullmann Coupling Reactions
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides to form a biaryl, is a cornerstone of biphenyl synthesis. wikipedia.orgbyjus.com However, the reaction is notorious for requiring harsh conditions and sometimes producing a mixture of products, including unexpected by-products. wikipedia.org The classical Ullmann reaction often requires high temperatures (over 200°C) and stoichiometric amounts of copper. organic-chemistry.org
In the context of synthesizing a precursor for this compound, such as 4-acetylbiphenyl, one might employ an Ullmann coupling involving a 4-haloacetophenone. Under the typical high-temperature conditions of the Ullmann reaction, side reactions involving the acetyl group could occur. For instance, enolization of the ketone followed by oxidation or rearrangement could potentially lead to the formation of an α-hydroxyketone.
While the primary product of an Ullmann coupling between two different aryl halides (an unsymmetrical coupling) is often accompanied by symmetrical by-products, other unexpected products can arise from the specific functionalities present on the reactants. wikipedia.org The presence of a ketone functionality, as in 4-haloacetophenone, introduces the possibility of side reactions at the α-carbon.
Table 1: Potential Side Reactions in Ullmann Coupling Leading to Unexpected Products
| Reactant Functionality | Potential Side Reaction | Plausible Unexpected Product |
| Acetyl Group | Enolization and Oxidation | α-Hydroxyketone |
| Acetyl Group | Aldol Condensation | β-Hydroxyketone or α,β-Unsaturated Ketone |
| Aryl Halide | Hydrodehalogenation | Debrominated Starting Material |
Mechanistic Elucidation of Molecular Rearrangements in Biphenyl Synthesis
Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton of a molecule is restructured. carewellpharma.in In the synthesis of biphenyl derivatives, specific reaction conditions or the generation of reactive intermediates can trigger such rearrangements, leading to products with altered structures.
One plausible, albeit speculative, pathway to this compound via rearrangement could involve a Favorskii-type rearrangement. If a synthetic route generates an α-haloketone intermediate with an acidic α'-hydrogen, treatment with a base could induce the formation of a cyclopropanone (B1606653) intermediate. Subsequent ring-opening would yield a rearranged carboxylic acid derivative, which could potentially be converted to the target α-hydroxyketone.
Another possibility is a pinacol-like rearrangement. The benzilic acid rearrangement, for example, involves the 1,2-rearrangement of a 1,2-diketone in the presence of a strong base to form an α-hydroxycarboxylic acid. While not directly producing an α-hydroxyketone, it highlights the potential for rearrangements in molecules with adjacent carbonyl functionalities under basic conditions.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for instance by using renewable feedstocks, less hazardous reagents, and catalytic methods. biosynce.com The synthesis of α-hydroxy ketones, including this compound, can benefit significantly from these principles.
Biocatalysis offers a powerful tool for the selective and environmentally benign synthesis of chiral α-hydroxy ketones. uni-duesseldorf.deresearchgate.netnih.gov Enzymes such as lyases, hydrolases, and oxidoreductases can be employed to produce these valuable compounds with high enantioselectivity under mild reaction conditions. nih.govnih.gov For example, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form α-hydroxy ketones. nih.gov In the context of this compound, a biocatalytic approach could involve the enzymatic hydroxylation of a suitable biphenyl precursor. Studies have shown that microorganisms like Pseudomonas sp. contain enzyme systems capable of hydroxylating biphenyl. nih.govnih.gov Specifically, biphenyl dioxygenase can introduce hydroxyl groups onto the aromatic ring. nih.govnih.gov While this typically leads to dihydroxylated products, engineered enzymes could potentially be developed for the selective hydroxylation at the benzylic position of a suitable precursor.
Photocatalysis represents another green approach, utilizing light as a sustainable energy source to drive chemical reactions. The photocatalytic hydroxylation of aromatic compounds is an area of active research. researchgate.netmdpi.com For the synthesis of this compound, a potential route could be the photocatalytic oxidation of a corresponding styrene (B11656) derivative. Visible-light-promoted photoredox catalysis can generate acyl radicals from aldehydes, which can then react with styrenes to form α,β-epoxy ketones, precursors to α-hydroxy ketones.
Table 2: Green Chemistry Approaches for α-Hydroxy Ketone Synthesis
| Green Chemistry Method | Key Features | Potential Application for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. uni-duesseldorf.deresearchgate.netnih.gov | Enzymatic hydroxylation of a 4-ethylbiphenyl (B1582967) precursor using engineered oxygenases. nih.govnih.gov |
| Photocatalysis | Use of light as a clean energy source, potential for novel reactivity. researchgate.netmdpi.com | Photocatalytic oxidation of 4-vinylbiphenyl (B1584822) in the presence of an acyl source. |
Derivatization and Analog Development of 1 4 Biphenylyl 2 Hydroxyethanone for Structure Activity Relationship Studies
Synthesis of Aminoethanol and Chloroethanol Derivatives of the Biphenyl (B1667301) System
The conversion of the 2-hydroxyethanone moiety into aminoethanol and chloroethanol derivatives introduces new functional groups that can significantly alter the compound's physicochemical properties and potential biological interactions.
Aminoethanol Derivatives: The synthesis of 2-amino-1-(4-biphenylyl)ethanol derivatives can be effectively achieved through reductive amination. libretexts.orgwikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the parent ketone, 1-(4-biphenylyl)-2-hydroxyethanone, with an appropriate amine (including ammonia to yield the primary amine) to form an intermediate imine or enamine. Subsequent reduction of this intermediate, often with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), yields the desired aminoethanol derivative. organic-chemistry.orgchemistrysteps.com The choice of the amine reactant allows for the introduction of a wide variety of substituents at the amino position, facilitating the exploration of SAR.
Table 1: Synthesis of Aminoethanol Derivatives via Reductive Amination
| Amine Reactant | Reducing Agent | Product |
| Ammonia | NaBH3CN | 2-Amino-1-(4-biphenylyl)ethanol |
| Methylamine | NaBH(OAc)3 | 1-(4-Biphenylyl)-2-(methylamino)ethanol |
| Dimethylamine | NaBH3CN | 1-(4-Biphenylyl)-2-(dimethylamino)ethanol |
Chloroethanol Derivatives: The corresponding 2-chloro-1-(4-biphenylyl)ethanone can be synthesized from the parent 2-hydroxyacetophenone. A common method for this transformation is the reaction with a chlorinating agent such as sulfuryl chloride (SO2Cl2) in a suitable solvent. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone has been reported using sulfuryl chloride in a mixture of methanol and ethyl acetate/dichloromethane. nih.gov A similar approach could be applied to this compound. It is important to note that the hydroxyl group is a poor leaving group, and its direct nucleophilic substitution is generally not feasible without prior activation. libretexts.orgmsu.edulibretexts.orgchemistrysteps.com
Chemical Functionalization of the Hydroxyl Group
Modification of the terminal hydroxyl group through etherification and acylation provides another avenue for probing SAR. These reactions alter the hydrogen-bonding capacity, lipophilicity, and steric profile of the molecule.
Etherification: O-alkylation of the hydroxyl group to form ethers can be achieved under basic conditions. The hydroxyl group is first deprotonated with a suitable base, such as a metal hydride or a strong carbonate, to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide or another electrophile to yield the corresponding ether.
Acylation: Ester derivatives can be prepared by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. These ester derivatives can serve as prodrugs, potentially improving the pharmacokinetic properties of the parent compound.
Strategic Modifications of the Biphenyl Scaffold
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgharvard.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. In the context of modifying the biphenyl scaffold of this compound, a halogenated precursor, such as 1-(4'-halo-[1,1'-biphenyl]-4-yl)-2-hydroxyethanone, could be coupled with a variety of boronic acids to introduce diverse substituents onto the biphenyl ring system. Microwave-assisted Suzuki coupling reactions have been shown to be efficient for the synthesis of 5-phenyl-2-hydroxyacetophenone derivatives, highlighting the applicability of this method to similar structures. walisongo.ac.id
Sonogashira Coupling: The Sonogashira coupling reaction provides a powerful tool for the introduction of alkyne functionalities into the biphenyl scaffold. wikipedia.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.orgnih.gov By employing a halogenated biphenyl precursor, various substituted alkynes can be appended to the aromatic core, allowing for the exploration of extended, rigid analogs.
Table 2: Cross-Coupling Reactions for Biphenyl Scaffold Modification
| Reaction Type | Reactants | Catalyst System | Potential Modification |
| Suzuki-Miyaura | Halogenated biphenyl ethanone (B97240), Arylboronic acid | Pd catalyst, Base | Introduction of aryl or heteroaryl substituents |
| Sonogashira | Halogenated biphenyl ethanone, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Introduction of alkynyl substituents |
Design and Synthesis of Substituted Ethanone Analogs
The synthesis of analogs with substitutions on the ethanone backbone allows for the investigation of the role of this linker region in biological activity. One common approach involves the synthesis of substituted 2-hydroxyacetophenones as key intermediates. For instance, 4'-alkyl-2'-hydroxyacetophenones have been prepared via Suzuki cross-coupling reactions of 4'-bromo-2'-hydroxyacetophenone with alkyl(trifluoro)borates. researchgate.net These substituted acetophenones can then be used as precursors for the synthesis of the corresponding biphenyl derivatives.
Application of Scaffold Hopping and Bioisosteric Replacement Strategies
In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties while potentially moving into novel chemical space. acs.orgresearchgate.netrsc.orgnih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. acs.org For this compound, the biphenyl core could be replaced with other bicyclic or heterocyclic systems that mimic its spatial orientation. The goal is to identify new scaffolds with improved drug-like properties.
Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. nih.govuniroma1.itnih.govacs.org The biphenyl moiety is a common target for bioisosteric replacement to address issues such as metabolic instability or poor solubility. blumberginstitute.org
Table 3: Potential Bioisosteric Replacements for the Phenyl Ring
| Original Group | Bioisostere Examples | Rationale for Replacement |
| Phenyl | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Modulate polarity, improve solubility, alter metabolic profile |
| Biphenyl | Phenyl-pyridine, Phenyl-thiophene, Indole | Introduce hydrogen bonding potential, modify planarity |
By systematically applying these derivatization and analog development strategies, a comprehensive understanding of the structure-activity relationships for compounds based on the this compound scaffold can be achieved, paving the way for the design of more potent and selective biologically active molecules.
Computational and Theoretical Investigations of 1 4 Biphenylyl 2 Hydroxyethanone
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 1-(4-Biphenylyl)-2-hydroxyethanone. These calculations can determine the molecule's optimized geometry, electron distribution, and orbital energies, which are crucial for predicting its reactivity and stability. scivisionpub.comchemrevlett.com
Detailed research findings from DFT calculations reveal the spatial arrangement of atoms and the distribution of electron density across the molecule. The biphenyl (B1667301) moiety, the ketone group, and the hydroxyl group create a complex electronic landscape. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller energy gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl group and the aromatic rings are regions of positive potential.
Table 1: Representative Quantum Chemical Descriptors Calculated for a Biphenyl Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | O(carbonyl): -0.5e, O(hydroxyl): -0.6e | Quantifies the partial charges on individual atoms, highlighting reactive sites. |
Note: The values in this table are representative for a generic biphenyl derivative and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, such as a protein or enzyme. scivisionpub.comresearchgate.netnih.govbenthamdirect.comresearchgate.net For this compound, these studies can help to identify potential biological targets and elucidate the molecular basis of its activity.
Docking simulations involve placing the three-dimensional structure of this compound into the binding pocket of a receptor and evaluating the interactions between them. The biphenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor's active site. The hydroxyl and ketone groups are capable of forming hydrogen bonds, which are crucial for specific recognition and binding affinity.
The results of docking studies are typically presented as a binding score, which estimates the free energy of binding. A lower binding score generally indicates a more favorable interaction. These studies can predict the preferred binding pose of the molecule and identify the key amino acid residues involved in the interaction. This information is invaluable for the rational design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for Biphenyl Analogs against a Hypothetical Enzyme
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Biphenyl Analog 1 | -8.5 | TYR23, PHE87, ARG121 |
| Biphenyl Analog 2 | -7.9 | TRP54, LEU99, HIS150 |
| Biphenyl Analog 3 | -9.1 | PHE87, VAL110, ASN152 |
Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comtandfonline.commedcraveonline.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For a series of derivatives of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A typical QSAR study involves the following steps:
Data Set Preparation: A collection of compounds with known biological activities is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
The resulting QSAR equation can provide valuable insights into the structure-activity relationships. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced biological activity.
Table 3: Example of a Generic QSAR Equation for Biphenyl Derivatives
| Statistical Parameter | Value | Description |
| Equation | log(1/IC50) = 0.6logP - 0.2MR + 1.5*Es + 2.1 | A hypothetical QSAR model. |
| n | 30 | Number of compounds in the training set. |
| R² | 0.85 | Coefficient of determination, indicating the goodness of fit. |
| Q² | 0.75 | Cross-validated R², indicating the predictive ability of the model. |
| F-statistic | 45.6 | A measure of the statistical significance of the model. |
Note: This table presents a hypothetical QSAR model to illustrate the concepts and statistical parameters involved.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound is a flexible molecule due to the presence of several rotatable single bonds, particularly the bond connecting the two phenyl rings and the bonds in the hydroxyethanone side chain. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. nih.govnih.govacs.orglibretexts.orgrsc.org
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. researchgate.netnih.govbeilstein-journals.orgaip.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in a solvent or bound to a receptor.
Key insights from MD simulations of this compound could include:
The preferred dihedral angle between the two phenyl rings.
The flexibility of the hydroxyethanone side chain.
The formation and breaking of intramolecular hydrogen bonds.
The interaction of the molecule with solvent molecules.
The stability of the ligand-receptor complex over time.
Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over the course of the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds, both intramolecularly and with the surrounding environment. |
Theoretical Prediction and Validation of Organic Reaction Mechanisms
Computational chemistry can be used to investigate the mechanisms of organic reactions, providing detailed information about transition states, reaction intermediates, and reaction pathways. wikipedia.orgorganicreactions.orgacs.orgresearchgate.net For this compound, a relevant reaction to study theoretically is the α-ketol rearrangement, which is a characteristic reaction of α-hydroxy ketones.
The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group. This reaction can be catalyzed by acid or base. Theoretical calculations can be employed to:
Determine the activation energies for the different possible migration pathways (e.g., migration of the biphenyl group versus migration of a hydrogen atom).
Characterize the structures of the transition states and any intermediates.
Predict the thermodynamic stability of the reactants and products, which determines the position of the equilibrium.
By comparing the calculated energy barriers, the most favorable reaction pathway can be predicted. These theoretical predictions can then be validated by experimental studies, providing a comprehensive understanding of the reaction mechanism. For this compound, theoretical studies could predict whether the rearrangement would lead to the formation of a more stable isomeric α-hydroxy ketone.
Biochemical and Enzymatic Research Involving 1 4 Biphenylyl 2 Hydroxyethanone
Investigation of Molecular Target Interactions and Receptor Affinities
The unique structural characteristics of 1-(4-Biphenylyl)-2-hydroxyethanone, particularly its biphenyl (B1667301) moiety, make it a candidate for interaction with various biological receptors. Research in this area has explored its potential affinities and the activities of its derivatives.
Characterization of S1P Receptor Interactions
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in numerous physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. wikipedia.orgnih.govnih.gov There are five known S1P receptor subtypes (S1P1-5), each with distinct tissue distribution and signaling pathways. nih.govnih.gov The activation of these receptors by agonists, such as the endogenous lipid S1P or synthetic modulators like FTY720-P, can lead to a variety of cellular responses. nih.gov
Despite the extensive research into S1P receptor modulators, a review of the current scientific literature reveals a lack of specific studies investigating the direct interaction or binding affinity of this compound with any of the S1P receptor subtypes. While the biphenyl structure is present in some known biologically active molecules, specific binding data for this compound with S1P receptors is not available.
Evaluation of Beta-Adrenoceptor Blocking Activity of Derived Analogs
Beta-adrenoceptors are a class of G protein-coupled receptors that are targets for many drugs used to manage cardiovascular conditions. The structure-activity relationship of beta-blockers is well-established, with many belonging to the aryl- or heteroaryl-ethanolamine and -oxypropanolamine series. nih.govpharmacy180.commdpi.com
Research into the potential cardiovascular activity of compounds related to this compound has been conducted. Specifically, a series of 1-(4-biphenylyl)-1-hydroxy-2-aminoethanes, which are analogs derived from the parent compound, have been synthesized and evaluated for their beta-adrenoceptor blocking activity. nih.gov These studies found that certain analogs, particularly the benzylamino and cyclohexylamino derivatives, demonstrated significant beta-adrenoceptor blockade. nih.gov The cyclohexylamino derivatives were noted to be more potent in this regard. nih.gov
The general structural requirements for beta-adrenergic blocking activity include a secondary amine in the side chain and specific substitutions on the aromatic ring. nih.govpharmacy180.com The biphenyl group in these analogs serves as the aromatic component, and modifications to the amino group have been shown to influence their blocking potency. nih.gov
| Analog | Observed Activity |
| Benzylamino analog of 1-(4-biphenylyl)-1-hydroxy-2-aminoethane | Marked beta-adrenoceptor blocking activity. nih.gov |
| Cyclohexylamino analog of 1-(4-biphenylyl)-1-hydroxy-2-aminoethane | More potent beta-adrenoceptor blocking activity compared to the benzylamino analog. nih.gov |
Studies on Odorant Binding Protein (OBP) Interactions
Odorant Binding Proteins (OBPs) are small, soluble proteins found in the nasal mucus of vertebrates and the sensillar lymph of insects. wikipedia.orgproteopedia.org They are believed to play a crucial role in olfaction by capturing and transporting hydrophobic odorant molecules to the olfactory receptors. wikipedia.orgpharmacy180.comproteopedia.org
While direct studies on the interaction between this compound and OBPs are not documented, the general binding properties of OBPs suggest a potential for such an interaction. OBPs are known to bind a wide range of hydrophobic compounds, and the biphenyl group of this compound confers significant hydrophobicity to the molecule. pharmacy180.commdpi.comnih.gov Research on various OBP subtypes has shown that they can interact with diverse chemical classes, including aromatic compounds. mdpi.com The binding affinity is often in the micromolar range and can be influenced by the specific amino acid residues within the OBP's binding pocket. nih.govnih.gov Given that OBPs can bind to other biphenyl derivatives, it is plausible that this compound could also be a ligand for certain OBPs, although experimental verification is needed.
Enzymatic Biotransformation and Microbial Biodegradation Studies
The fate of xenobiotic compounds in the environment is often determined by the metabolic activities of microorganisms and their enzymes. The biphenyl and hydroxyethanone moieties of this compound make it a potential substrate for various enzymatic and microbial degradation processes.
Assessment of Ligninolytic Enzyme Activity on Hydroxyethanone Substructures
Ligninolytic enzymes, primarily produced by white-rot fungi, are a group of extracellular enzymes that play a key role in the degradation of lignin (B12514952), a complex aromatic polymer. nih.govmicrobenotes.comncsu.edu The main types of ligninolytic enzymes are lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.govmicrobenotes.comncsu.edu These enzymes have a broad substrate specificity and can degrade a wide range of aromatic compounds, including those with structures similar to the biphenyl and hydroxyethanone components of the target molecule. nih.govmdpi.comncsu.edu
Lignin peroxidase, in particular, has a high redox potential and can oxidize non-phenolic aromatic compounds, which is relevant to the biphenyl structure. nih.govmicrobenotes.com The degradation process often involves the generation of cation radicals, leading to subsequent cleavage of carbon-carbon and ether bonds. microbenotes.com While specific studies on the degradation of this compound by ligninolytic enzymes are not available, the known mechanisms suggest that these enzymes could potentially attack both the biphenyl ring and the hydroxyethanone side chain. The oxidation of the secondary alcohol in the hydroxyethanone group and the cleavage of the biphenyl ring are plausible enzymatic reactions.
Elucidation of Microbial Degradation Pathways and Metabolites
The microbial degradation of aromatic ketones has been a subject of study, providing insights into the potential breakdown of this compound. The aerobic degradation of similar compounds, such as acetophenone (B1666503) and 4-hydroxyacetophenone, often proceeds through a Baeyer-Villiger oxidation. mdpi.comethz.chnih.gov This reaction is catalyzed by a monooxygenase and results in the formation of an ester, which can then be hydrolyzed. ethz.chnih.gov
For this compound, a plausible initial step in its microbial degradation would be the oxidation of the ketone group by a Baeyer-Villiger monooxygenase. This would likely lead to the formation of a biphenyl ester. Subsequent hydrolysis of this ester would yield 4-phenylphenol (B51918) and a two-carbon fragment. The resulting 4-phenylphenol could then be further degraded through pathways known for biphenyl degradation, which typically involve dihydroxylation and ring cleavage. basf.com
Fungi, such as Aspergillus niger, are also known to metabolize a variety of aromatic compounds through pathways involving cytochrome P-450 monooxygenases. mdpi.comnih.govnih.gov These enzymes can introduce hydroxyl groups onto the aromatic rings, making them more susceptible to further degradation. nih.gov Therefore, hydroxylation of the biphenyl rings of this compound is another potential metabolic route in fungal degradation.
A proposed microbial degradation pathway for this compound could involve the following steps:
| Proposed Step | Enzyme Type | Potential Product(s) |
| Baeyer-Villiger Oxidation | Monooxygenase | Biphenyl ester |
| Hydrolysis | Esterase | 4-Phenylphenol and a C2 fragment |
| Dihydroxylation of Biphenyl Ring | Dioxygenase | Dihydroxylated biphenyl derivative |
| Ring Cleavage | Dioxygenase | Ring-opened aliphatic acids |
It is important to note that these pathways are proposed based on the degradation of structurally similar compounds, and further experimental studies are required to definitively elucidate the microbial degradation of this compound and identify its specific metabolites.
Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Intensive research into the derivatives of this compound has led to the identification of potent bioactive analogs, particularly those exhibiting β-adrenoceptor blocking activity. Structure-activity relationship (SAR) studies have been pivotal in elucidating the chemical features necessary for this biological action. A key study in this area involved the synthesis and evaluation of a series of 1-(4-biphenylyl)-1-hydroxy-2-aminoethanes and 1-(4-biphenylyl)-1-chloro-2-aminoethanes. youtube.com
These investigations revealed that modifications at the C1 and C2 positions of the ethanone (B97240) backbone, as well as the nature of the substituent on the amino group, significantly influence the β-adrenoceptor blocking potency. The conversion of the C1 ketone of the parent compound to a hydroxyl group and the introduction of a substituted amino group at the C2 position were critical for conferring this activity.
The SAR can be summarized as follows:
The Biphenyl Moiety: The 4-biphenyl group is a crucial pharmacophoric element, providing a necessary scaffold for receptor interaction.
The Ethanolamine Side Chain: The presence of a hydroxy group at the C1 position and an amino group at the C2 position is a common feature in many β-blockers and appears essential for the activity of these analogs.
Substitution on the Amino Group: The nature of the substituent on the nitrogen atom dramatically impacts potency. Studies have shown that bulky, lipophilic groups can enhance binding to the β-adrenoceptor. For instance, analogs with benzylamino and cyclohexylamino substituents demonstrated significant β-adrenoceptor blocking activity. youtube.com The cyclohexylamino derivatives, in particular, were found to be more potent, suggesting that a bulky, alicyclic substituent is favorable for receptor interaction. youtube.com
Modification at C1: The replacement of the hydroxyl group at C1 with a chlorine atom also yielded compounds with β-adrenoceptor blocking activity, indicating that a hydrogen bond acceptor at this position contributes to the interaction with the receptor. youtube.com
The following interactive data table summarizes the SAR of key analogs of this compound.
| Compound/Analog | R1 Substituent (at C1) | R2 Substituent (at C2) | Observed Bioactivity | Key SAR Finding |
| 1-(4-Biphenylyl)-1-hydroxy-2-(benzylamino)ethane | -OH | -NH-benzyl | Marked β-adrenoceptor blockade youtube.com | The benzylamino group confers significant activity. |
| 1-(4-Biphenylyl)-1-hydroxy-2-(cyclohexylamino)ethane | -OH | -NH-cyclohexyl | Marked β-adrenoceptor blockade, more potent than the benzylamino analog youtube.com | The cyclohexylamino group enhances potency over the benzylamino group. youtube.com |
| 1-(4-Biphenylyl)-1-chloro-2-(benzylamino)ethane | -Cl | -NH-benzyl | β-adrenoceptor blockade youtube.com | A chloro group at C1 is tolerated and maintains activity. youtube.com |
| 1-(4-Biphenylyl)-1-chloro-2-(cyclohexylamino)ethane | -Cl | -NH-cyclohexyl | β-adrenoceptor blockade youtube.com | The combination of a chloro group at C1 and a cyclohexylamino group at C2 results in active compounds. youtube.com |
Potential Applications and Future Directions in 1 4 Biphenylyl 2 Hydroxyethanone Research
Prospects in Pharmaceutical Lead Discovery and Optimization
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. bohrium.comrsc.orgrsc.org Biphenyl derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. rsc.orgontosight.aiarabjchem.org The presence of this moiety in 1-(4-biphenylyl)-2-hydroxyethanone makes it an attractive starting point for the discovery and development of new therapeutic agents.
The hydroxyethanone group offers a reactive handle for various chemical modifications, allowing for the synthesis of a diverse library of derivatives. Through reactions such as oxidation, reduction, and substitution, the core structure can be elaborated to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. ontosight.ai For instance, derivatives of this compound could be explored as potential inhibitors of enzymes such as phosphodiesterases (PDEs), which are implicated in a variety of diseases including cardiovascular and neurological disorders. nih.gov The synthesis of bis-Schiff base derivatives from related hydroxyacetophenone compounds has shown promise in targeting PDE-1 and PDE-3 enzymes. nih.gov
Furthermore, the biphenyl core itself is a key feature in drugs like fenbufen, a non-steroidal anti-inflammatory drug (NSAID), and valsartan, an angiotensin II receptor blocker used to treat high blood pressure. bohrium.com The structural similarity of this compound to these established drugs suggests its potential as a scaffold for developing new agents with improved efficacy or side-effect profiles. The compound can also serve as a crucial intermediate in the synthesis of more complex drug molecules, such as the antihistamine fexofenadine. patsnap.com The exploration of its derivatives as dual inhibitors, for example, targeting both PD-L1 and class I HDACs in cancer therapy, represents a promising avenue for future research. rsc.org
Table 1: Examples of Biphenyl-Containing Drugs and their Therapeutic Areas
| Drug Name | Therapeutic Area |
| Fenbufen | Anti-inflammatory |
| Valsartan | Antihypertensive |
| Flurbiprofen | Anti-inflammatory, Analgesic |
| Sonidegib | Anticancer (Basal cell carcinoma) |
| Adapalene | Anti-acne, Anti-inflammatory |
Role in Lignocellulosic Biomass Conversion and Valorization Strategies
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin (B12514952), is a vast and renewable resource for the production of biofuels and value-added chemicals. royalsocietypublishing.orgresearchgate.net The complex and recalcitrant nature of lignin, an aromatic polymer, presents a significant challenge to its efficient valorization. bsb-muenchen.dersc.org Catalytic and photocatalytic methods are being actively investigated to break down lignin into smaller, more usable phenolic and aromatic compounds. nih.govrug.nlacs.org
The biphenyl structure is a recurring motif in lignin, and understanding the degradation of biphenyl-containing model compounds is crucial for developing effective lignin depolymerization strategies. nih.govresearchgate.net Research on the photocatalytic degradation of lignin models has shown that biphenyl phenolate (B1203915) anions can react under UV/visible irradiation, suggesting a potential role for biphenyl compounds in these processes. nih.gov this compound can serve as a model compound to study the cleavage of specific bonds and the formation of valuable aromatic products during biomass conversion.
Furthermore, there is growing interest in "lignin-first" approaches, where the catalytic conversion of lignin is integrated into the initial stages of biomass processing. acs.org In such strategies, catalysts are employed to selectively depolymerize lignin while preserving the carbohydrate fractions. Biphenyl-based catalysts or additives could potentially enhance the efficiency and selectivity of these processes. The development of bio-based biphenyl compounds from lignin-derived monomers like vanillin (B372448) and eugenol (B1671780) for the synthesis of polymers further highlights the potential for a circular bioeconomy where compounds like this compound could play a role. rsc.org
Applications in Advanced Materials Science, Including Organic Electroluminescent Devices, Polymers, Dyes, and Pigments
Biphenyl derivatives are integral components in the field of advanced materials due to their rigid, conjugated structures and excellent thermal and chemical stability. alfa-chemistry.com These properties make them highly suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comresearching.cn The biphenyl unit can act as a core chromophore or as a building block to construct larger conjugated systems with tailored electronic and photophysical properties.
The incorporation of biphenyl moieties into polymers can enhance their thermal stability, mechanical strength, and charge-transporting capabilities. royalsocietypublishing.org Biphenyl-based polymers are being investigated for use as semiconductors in organic electronic devices. alfa-chemistry.com The hydroxyethanone functionality of this compound provides a reactive site for polymerization, allowing for its incorporation into various polymer backbones. This could lead to the development of new materials with specific properties for applications in flexible electronics, sensors, and organic solar cells. google.com
The conjugated nature of the biphenyl system also suggests potential applications in the development of novel dyes and pigments. By modifying the substituents on the biphenyl rings, the absorption and emission properties of the molecule can be tuned across the visible spectrum. This opens up possibilities for creating new colorants for a variety of applications, from textiles to high-performance coatings. The synthesis of biphenyl-based enamines for use as p-type semiconductors further underscores the versatility of this structural motif in materials science. royalsocietypublishing.org
Emerging Areas of Research in Chemical Biology and Green Chemical Processes
The intersection of chemistry and biology, or chemical biology, seeks to develop and use chemical tools to study and manipulate biological systems. Biphenyl derivatives are being explored for their potential as fluorescent probes and sensors due to their unique photophysical properties. bohrium.com The hydroxyethanone group in this compound could be functionalized with specific recognition elements to create probes for detecting biomolecules or monitoring biological processes.
In the realm of green chemistry, there is a strong emphasis on developing sustainable and environmentally benign chemical processes. nih.govtudublin.iefrontiersin.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key technology in this area. nih.gov The synthesis of this compound and its derivatives could potentially be achieved using biocatalytic methods, which often offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and organic solvents. nih.gov For example, enzymes could be employed for the stereoselective reduction of the ketone to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
Furthermore, the use of this compound as a building block in the synthesis of bio-based polymers and materials aligns with the principles of green chemistry by utilizing renewable feedstocks. rsc.org Exploring its reactivity in aqueous media and its potential for degradation into non-toxic products are also important areas for future research from a green chemistry perspective.
Identification of Future Research Trajectories and Opportunities for Interdisciplinary Collaboration
The multifaceted potential of this compound offers numerous avenues for future research and necessitates a collaborative approach across different scientific disciplines.
Future Research Trajectories:
Pharmaceuticals:
Synthesis and screening of a diverse library of this compound derivatives against a wide range of therapeutic targets.
In-depth structure-activity relationship (SAR) studies to optimize lead compounds.
Investigation of its potential as a fragment for fragment-based drug discovery.
Development of targeted drug delivery systems utilizing the biphenyl scaffold.
Biomass Conversion:
Systematic studies on the catalytic and photocatalytic degradation of this compound as a lignin model compound.
Design and synthesis of novel biphenyl-based catalysts for selective lignin depolymerization.
Exploration of its role in integrated biorefinery concepts for the co-production of chemicals and fuels.
Materials Science:
Synthesis and characterization of novel polymers incorporating this compound for applications in organic electronics.
Development of new dyes and pigments with tailored optical properties.
Investigation of its use in the fabrication of advanced functional materials such as sensors and smart coatings.
Green Chemistry and Chemical Biology:
Development of biocatalytic routes for the synthesis of this compound and its chiral derivatives.
Design of fluorescent probes and sensors based on its structure for biological imaging and diagnostics.
Assessment of its environmental fate and biodegradability.
Opportunities for Interdisciplinary Collaboration:
The diverse applications of this compound naturally foster collaboration between different fields. For instance, medicinal chemists, pharmacologists, and computational biologists could work together to design and evaluate new drug candidates. Chemical engineers, materials scientists, and biochemists could collaborate on developing efficient biomass conversion processes and creating novel bio-based materials. The development of green synthetic methods would benefit from the expertise of organic chemists, biochemists, and chemical engineers. Such interdisciplinary efforts will be crucial to fully unlock the potential of this versatile chemical compound.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-Biphenylyl)-2-hydroxyethanone?
The compound can be synthesized via Friedel-Crafts acylation , a widely used method for aromatic ketones. For analogous biphenyl derivatives, reacting biphenyl precursors (e.g., 4-substituted biphenyl) with acetyl chloride in the presence of Lewis acids like AlCl₃ under anhydrous conditions yields ethanone derivatives . Optimization may involve adjusting catalyst loading, temperature, or solvent systems. For hydroxylated analogs, post-synthetic oxidation or reduction steps (e.g., NaBH₄ for alcohol formation) may be required .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydroxyl and ketone groups, biphenyl substitution patterns, and stereochemistry (e.g., coupling constants for adjacent protons) .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis (e.g., doubly charged ions observed in benzofuran analogs) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3600 cm⁻¹ (O-H stretch) .
Q. What are the basic reactivity trends of this compound?
- Oxidation : The hydroxyl group may be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, though steric hindrance from the biphenyl group could slow kinetics .
- Reduction : The ketone can be reduced to a secondary alcohol with NaBH₄ or LiAlH₄, but competing side reactions (e.g., biphenyl ring hydrogenation) require controlled conditions .
Advanced Research Questions
Q. How does this compound perform in catalytic asymmetric reactions?
In copper-catalyzed hydrosilylation , structurally related 1-(4-biphenylyl)ethanone (lacking the hydroxyl group) showed moderate enantioselectivity (up to 60% conversion) when paired with chiral ligands like BTAPPh₂. The hydroxyl group in the target compound may enhance stereochemical control via hydrogen bonding, but this requires empirical validation . Reaction optimization should focus on ligand design, solvent polarity, and temperature (-25°C to 0°C) .
Q. Why do some studies report contradictory data on its functional efficacy (e.g., corrosion inhibition)?
A study on the analog 1-(2-benzoylphenyl)-2-hydroxyethanone revealed low steel corrosion inhibition in 0.1 M H₂SO₄ despite favorable functional groups. This discrepancy may arise from:
- Steric hindrance : Bulky biphenyl groups limiting adsorption on metal surfaces.
- Electronic effects : Electron-withdrawing substituents reducing electron density at reactive sites.
- Concentration thresholds : Testing higher concentrations or synergistic additives (e.g., iodide ions) may improve performance .
Q. How does its reactivity compare to structural analogs like 1-(3,4-dichlorophenyl)-2-hydroxyethanone?
- Electrophilic substitution : Electron-rich biphenyl derivatives undergo faster electrophilic substitution than halogenated analogs (e.g., dichlorophenyl derivatives) due to enhanced ring activation.
- Biological activity : Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) show higher antimicrobial activity, suggesting halogenation enhances bioactivity .
- Thermal stability : Biphenyl groups may increase melting points compared to simpler phenyl derivatives .
Q. What mechanistic insights exist for its role in supramolecular catalysis?
In chiral induction studies, the biphenyl moiety’s π-π stacking interactions with aromatic catalysts (e.g., BTA Cha ligands) are critical for enantioselectivity. The hydroxyl group could act as a hydrogen-bond donor, stabilizing transition states. Computational modeling (DFT) is recommended to map interaction sites .
Q. Are there unexplored biological applications for this compound?
While direct evidence is limited, structurally related hydroxyethanones (e.g., 1-(furan-2-yl)-2-hydroxyethanone) exhibit antimicrobial and antioxidant properties. Proposed studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
